2-(4-Amino-1-methylpiperidin-4-yl)acetic acid 2-(4-Amino-1-methylpiperidin-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17794958
InChI: InChI=1S/C8H16N2O2/c1-10-4-2-8(9,3-5-10)6-7(11)12/h2-6,9H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

2-(4-Amino-1-methylpiperidin-4-yl)acetic acid

CAS No.:

Cat. No.: VC17794958

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Amino-1-methylpiperidin-4-yl)acetic acid -

Specification

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name 2-(4-amino-1-methylpiperidin-4-yl)acetic acid
Standard InChI InChI=1S/C8H16N2O2/c1-10-4-2-8(9,3-5-10)6-7(11)12/h2-6,9H2,1H3,(H,11,12)
Standard InChI Key OWFXDPYBLAZRKX-UHFFFAOYSA-N
Canonical SMILES CN1CCC(CC1)(CC(=O)O)N

Introduction

2-(4-Amino-1-methylpiperidin-4-yl)acetic acid is a chemical compound with a unique structure that includes a piperidine ring, an amino group, and an acetic acid functional group. Its molecular formula is C8H16N2O2, and it has a molecular weight of approximately 172.22 g/mol . This compound is of interest in medicinal chemistry and pharmacology, particularly for its potential applications in neuropharmacology due to its interaction with neurotransmitter receptors.

Synthesis and Reactions

Several synthesis methods have been developed for 2-(4-Amino-1-methylpiperidin-4-yl)acetic acid, often involving common reagents such as potassium permanganate and hydrogen peroxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and sodium hydroxide or potassium carbonate for substitution reactions.

Biological Activity and Potential Applications

This compound exhibits significant biological activity, particularly in relation to the central nervous system. It is believed to interact with neurotransmitter receptors such as serotonin and dopamine receptors, suggesting potential anxiolytic and antidepressant effects. These properties make it a candidate for further investigation in the treatment of mood disorders.

Comparison with Similar Compounds

Compound NameStructureUnique Features
1-(4-Piperidinyl)-2-pyrrolidinoneContains a pyrrolidine ring; used as a precursor in drug synthesis
4-(1-Methylpiperidin-4-yl)pyridineExhibits activity against certain types of cancer; different heterocycle
N,N-DimethylpiperazineLacks the acetic acid moiety; used as a solvent and reagent
(2S)-2-amino-2-(1-methylpiperidin-4-yl)acetic acidSimilar structure but with a specific stereochemistry

Research Findings

Preliminary studies indicate that 2-(4-Amino-1-methylpiperidin-4-yl)acetic acid may enhance serotonin and dopamine signaling pathways, which are crucial for mood regulation and cognitive functions. Further research is needed to elucidate its precise mechanism of action and therapeutic potential.

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